N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide
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Overview
Description
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-methoxyphenyl group, an oxan ring, and a but-2-ynamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluoro-methoxyphenyl precursor, which undergoes a series of reactions to introduce the oxan ring and the but-2-ynamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoro-methoxyphenyl derivatives and oxan-containing molecules. Examples include:
- N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]acetamide
- N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-ynamide
Uniqueness
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-3-5-14(19)18-16(8-10-21-11-9-16)12-6-4-7-13(20-2)15(12)17/h4,6-7H,8-11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZQAFGTXDHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOCC1)C2=C(C(=CC=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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